molecular formula C12H14N2O3S B13358229 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13358229
M. Wt: 266.32 g/mol
InChI Key: AGEUAEGWXUNHSN-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of nicotinic acid derivatives

Preparation Methods

The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the nicotinic acid derivative. The synthetic route may include the following steps:

    Formation of Nicotinic Acid Derivative:

    Cyclopropylamine Addition: The next step involves the reaction of the nicotinic acid derivative with cyclopropylamine under controlled conditions to form the cyclopropylamino group.

    Oxidation and Esterification: The final steps include oxidation to introduce the oxo group and esterification to form the final compound, this compound.

Chemical Reactions Analysis

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Scientific Research Applications

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate can be compared with other similar compounds, such as:

    2-(Methylthio)nicotinic Acid: A precursor in the synthesis of the target compound, known for its biological activities.

    Cyclopropylamine Derivatives: Compounds containing the cyclopropylamino group, studied for their diverse biological activities.

    Nicotinic Acid Derivatives: A broad class of compounds with various biological and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

[2-(cyclopropylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C12H14N2O3S/c1-18-11-9(3-2-6-13-11)12(16)17-7-10(15)14-8-4-5-8/h2-3,6,8H,4-5,7H2,1H3,(H,14,15)

InChI Key

AGEUAEGWXUNHSN-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2CC2

solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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